5-Chloro-2-fluorotoluene is a specialized dihalogenated aromatic intermediate characterized by a toluene core with a fluorine atom at the ortho position and a chlorine atom at the meta position relative to the methyl group. Commercially available at high purities (≥98%), it presents as a clear, colorless to light yellow liquid with a boiling point of 157-159 °C and a density of 1.188 g/mL at 25 °C. Its unique substitution pattern and controlled moisture content (≤0.5%) make it a highly reliable building block for introducing the 5-chloro-2-fluorophenyl motif into complex molecules. The compound is widely procured for downstream functionalization, particularly in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals where precise halogen positioning is critical for biological activity [1].
Substituting 5-chloro-2-fluorotoluene with close isomers, such as 2-chloro-4-fluorotoluene or 4-chloro-2-fluorotoluene, fundamentally alters the regiochemistry of the resulting downstream intermediates. In pharmaceutical manufacturing, the exact 5-chloro-2-fluoro substitution pattern is strictly required to achieve the correct structure-activity relationship (SAR) and target binding affinity; isomeric substitution yields biologically inactive or off-target analogs [1]. Furthermore, attempting to substitute this compound with a simpler precursor like 2-fluorotoluene requires a subsequent electrophilic chlorination step. This downstream chlorination typically suffers from poor regioselectivity, generating complex mixtures of 4-chloro and 5-chloro isomers that drastically reduce overall yield and inflate purification costs . Consequently, procuring the pre-functionalized 5-chloro-2-fluorotoluene is essential for maintaining process efficiency and structural fidelity.
The industrial synthesis of the critical intermediate 5-chloro-2-fluorobenzyl bromide relies heavily on the direct radical bromination of 5-chloro-2-fluorotoluene. Using N-bromosuccinimide (NBS) and dibenzoyl peroxide at 80 °C, 5-chloro-2-fluorotoluene achieves a 75% isolated yield of the target benzyl bromide with an initial crude GC purity of 87.1% . In contrast, starting from a non-chlorinated baseline like 2-fluorotoluene requires a multi-step sequence involving non-selective chlorination, which significantly depresses the overall yield of the correct isomer.
| Evidence Dimension | Isolated yield of specific benzyl bromide intermediate |
| Target Compound Data | 75% isolated yield (87.1% crude GC purity) via direct NBS bromination |
| Comparator Or Baseline | 2-Fluorotoluene (requires multi-step synthesis with low-yielding, non-selective chlorination) |
| Quantified Difference | Direct procurement eliminates a low-yield chlorination step, ensuring high conversion to the specific 5-chloro-2-fluoro isomer |
| Conditions | NBS, dibenzoyl peroxide, ethyl acetate, 80 °C for 3 hours |
Procuring this specific dihalogenated toluene maximizes throughput and minimizes purification bottlenecks in the industrial production of benzyl bromide intermediates.
For advanced cross-coupling and lithiation workflows, the moisture content of the starting material is a critical procurement parameter. Commercial grades of 5-chloro-2-fluorotoluene are maintained at a strict water content of ≤0.5% and a purity of ≥98% [1]. Compared to standard technical-grade halogenated solvents or crude mixtures, which often contain higher moisture levels, this controlled specification prevents the quenching of sensitive organometallic reagents (such as butyl lithium or Grignard reagents) during downstream functionalization.
| Evidence Dimension | Water content and purity specifications |
| Target Compound Data | ≤0.5% water content, ≥98% purity |
| Comparator Or Baseline | Standard technical-grade intermediates (>1% water content) |
| Quantified Difference | Strict moisture limits prevent reagent degradation and catalyst poisoning |
| Conditions | Commercial procurement specifications for sensitive chemical processes |
Sourcing a high-purity, low-moisture grade ensures reproducible yields and reduces the consumption of expensive, moisture-sensitive reagents in industrial synthesis.
In the development of anti-inflammatory and analgesic drugs, the exact positioning of the halogen atoms on the aromatic ring dictates the molecule's efficacy and metabolic stability. 5-Chloro-2-fluorotoluene provides the exact 5-chloro-2-fluorophenyl scaffold required for these specific targets [1]. Procurement substitution with isomers like 2-chloro-4-fluorotoluene results in a structurally distinct scaffold that fails to meet the stringent binding affinity and regulatory requirements of the target API.
| Evidence Dimension | Isomeric substitution pattern for API integration |
| Target Compound Data | Delivers the specific 5-chloro-2-fluorophenyl motif |
| Comparator Or Baseline | 2-Chloro-4-fluorotoluene (delivers the 2-chloro-4-fluorophenyl motif) |
| Quantified Difference | Ensures 100% structural compliance with the target pharmacophore, whereas isomers yield 0% compliance |
| Conditions | Pharmaceutical scaffold synthesis and SAR optimization |
Buyers must procure the exact CAS 452-66-4 isomer to guarantee the structural integrity and biological activity of the final pharmaceutical product.
This compound is the premier starting material for the industrial production of 5-chloro-2-fluorobenzyl bromide via radical bromination. Its specific substitution pattern allows for high-yield conversion (up to 75% isolated yield) without the need for complex intermediate purification, making it highly efficient for scale-up operations .
In pharmaceutical manufacturing, 5-chloro-2-fluorotoluene is procured to introduce the 5-chloro-2-fluorophenyl motif into active pharmaceutical ingredients. Its high purity (≥98%) and strict moisture control ensure compatibility with sensitive downstream coupling reactions required to build complex drug scaffolds[1].
The compound is utilized in the agrochemical sector to synthesize advanced herbicides and fungicides. The dihalogenated aromatic ring enhances the metabolic stability and target specificity of the final agrochemical products, providing a significant performance advantage over unfluorinated or mono-halogenated alternatives [1].
Flammable;Irritant